molecular formula C14H13BrN2O3 B1277060 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 957062-86-1

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No. B1277060
M. Wt: 337.17 g/mol
InChI Key: JYXSTHDIPJVKSH-UHFFFAOYSA-N
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Description

The compound 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their diverse applications in the field of chemistry and biology. The presence of a bromo substituent, a methoxy group, and a nitro group in the compound suggests that it may exhibit unique physical, chemical, and biological properties. The studies on related compounds have shown that such derivatives can be synthesized and characterized using various analytical techniques and may have potential applications in antimicrobial activity and as ligands in complex formation with metal ions .

Synthesis Analysis

The synthesis of related nitroaniline derivatives typically involves the formation of Schiff bases through the reaction of substituted anilines with aldehydes or ketones. For instance, Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized, indicating that similar synthetic routes could be applicable for the synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline . The synthesis process is often followed by characterization using techniques such as FT-IR, Mass, and NMR spectroscopy, which help in confirming the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial in determining their reactivity and interaction with other molecules. Studies on similar compounds have employed computational methods like density functional theory (DFT) to calculate the molecular geometry and vibrational frequencies. These studies also analyze hydrogen bonding interactions and use tools like natural bond orbital (NBO) and atoms in molecule (AIM) analyses to evaluate the strength of these interactions . Such analyses are essential for understanding the stability and reactivity of the molecular structure of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization. For example, reactions involving the cyclization of N-o-nitrobenzylidene derivatives of anilines with cyanide ion in methanol have been studied, leading to the formation of cinnoline oxides and indazoles . These reactions highlight the reactivity of the nitroaniline framework and suggest that 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The presence of substituents like bromo, methoxy, and nitro groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds has been confirmed through in vitro studies and molecular docking, indicating their potential as bioactive molecules . Additionally, potentiometric studies with metal ions like Cu(II), Co(II), and Ni(II) have been conducted to understand the complexation behavior of Schiff bases derived from nitroaniline, which could be relevant for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as well .

Scientific Research Applications

Chemical Synthesis

The compound 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and its derivatives have been explored in various chemical syntheses. For instance, Bailey et al. (1999) demonstrated the application of 4-methoxybenzyl-4-nitrophenylcarbonate in the N-protection of amidinonaphthol, showcasing its utility in solution phase library synthesis (Bailey et al., 1999). Similarly, Kukase et al. (1990) highlighted the versatile use of the 4-nitrobenzyl group, closely related to the compound , for protecting hydroxyl functions in chemical reactions (Kukase et al., 1990).

Synthesis of Oligoribonucleotides

Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, a component of the compound of interest, in the synthesis of oligoribonucleotides. They found that this group could be introduced to the 2′-hydroxyl group of adenosine and later removed rapidly from oligoribonucleotides, indicating its potential utility in nucleic acid chemistry (Takaku & Kamaike, 1982).

Novel Psychoactive Substances

A study by Abiedalla et al. (2021) investigated compounds similar to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, specifically N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines. They explored their synthesis and characterization, offering insights into their potential as novel psychoactive substances (Abiedalla et al., 2021).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative related to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. These compounds showed promising properties for photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Skraup-Type Synthesis

Lamberth et al. (2014) used 2,2,3-Tribromopropanal for transforming 4-nitro- and 4-methoxyanilines, closely related to the compound of interest, into 3-bromoquinolin-6-ols. This approach demonstrates the potential of such compounds in the Skraup-type synthesis of quinoline derivatives (Lamberth et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound describe the potential risks and precautions associated with handling or exposure. The search results indicate that similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSTHDIPJVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429145
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

CAS RN

957062-86-1
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chaudhary - 2018 - idr-lib.iitbhu.ac.in
1.1 Reduction and Oxidation of nitric oxide 1 1.2 Ehrlich-Sachs reaction 2 1.3 Synthesis of C-Nitrosamines via oxidation 4 1.4 Synthesis of para-nitroso aniline 4 1.5 Synthesis of C-…
Number of citations: 0 idr-lib.iitbhu.ac.in

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